trans-3-Methylamino-1-Boc-4-methoxypyrrolidine

Description

Properties

IUPAC Name |

tert-butyl (3S,4S)-3-methoxy-4-(methylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-8(12-4)9(7-13)15-5/h8-9,12H,6-7H2,1-5H3/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAKFNMYHCBQIQV-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)OC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)OC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of trans-3-Methylamino-1-Boc-4-methoxypyrrolidine

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of trans-3-Methylamino-1-Boc-4-methoxypyrrolidine, a valuable substituted pyrrolidine building block in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a common motif in numerous FDA-approved drugs, highlighting the importance of functionalized derivatives in the development of novel therapeutics.[1] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step methodologies.

Introduction

Substituted pyrrolidines are a class of saturated nitrogen-containing heterocyclic compounds that have garnered significant attention in organic synthesis and medicinal chemistry due to their presence in a wide array of biologically active molecules. The specific stereochemistry and functionalization of the pyrrolidine ring can profoundly influence the pharmacological properties of a compound. This compound, with its defined stereochemistry and orthogonal protecting groups, serves as a versatile intermediate for the synthesis of more complex molecules, including potential enzyme inhibitors and receptor ligands. The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions, allowing for further functionalization of the pyrrolidine nitrogen.[2]

This guide will first elaborate on a plausible multi-step synthesis of this compound, drawing upon established synthetic transformations for analogous compounds. Subsequently, a detailed protocol for the characterization of the final compound using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) will be presented.

Proposed Synthesis of this compound

The proposed synthetic pathway is illustrated in the workflow diagram below:

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Materials and Reagents:

-

1-Boc-3-pyrrolidinone

-

Sodium azide (NaN₃)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Sodium hydride (NaH)

-

Methyl iodide (CH₃I)

-

Tetrahydrofuran (THF)

-

Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Formaldehyde (CH₂O)

-

Sodium triacetoxyborohydride (STAB)

-

Acetic acid

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

Step 1: Synthesis of trans-1-Boc-3-hydroxy-4-azidopyrrolidine

-

To a solution of 1-Boc-3-pyrrolidinone in methanol, add sodium azide.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Cool the reaction to 0 °C and add sodium borohydride portion-wise. The stereoselective reduction of the ketone is crucial for establishing the trans stereochemistry.

-

Stir the reaction for an additional 4 hours at 0 °C.

-

Quench the reaction by the slow addition of water.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of trans-1-Boc-3-methoxy-4-azidopyrrolidine

-

Dissolve the trans-1-Boc-3-hydroxy-4-azidopyrrolidine in anhydrous tetrahydrofuran and cool to 0 °C.

-

Add sodium hydride (60% dispersion in mineral oil) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 30 minutes.

-

Cool the reaction back to 0 °C and add methyl iodide dropwise.

-

Stir the reaction at room temperature overnight.

-

Carefully quench the reaction with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

Step 3: Synthesis of trans-1-Boc-3-methoxy-4-aminopyrrolidine

-

Dissolve the trans-1-Boc-3-methoxy-4-azidopyrrolidine in methanol.

-

Add a catalytic amount of palladium on carbon (10 wt. %).

-

Stir the reaction under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate to afford the desired amine, which can often be used in the next step without further purification.

Step 4: Synthesis of this compound

-

Dissolve the trans-1-Boc-3-methoxy-4-aminopyrrolidine in dichloromethane.

-

Add an aqueous solution of formaldehyde (1.2 equivalents).

-

Add a catalytic amount of acetic acid.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise. Reductive amination is a common and efficient method for the synthesis of N-methylated amines.

-

Stir the reaction at room temperature for 12 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the final product by flash column chromatography to yield this compound.

Characterization of this compound

Accurate characterization of the synthesized compound is essential to confirm its structure and purity. The following are the expected analytical data based on the structure of the target molecule and known data for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the elucidation of molecular structures. For this compound, both ¹H and ¹³C NMR spectra would provide key information about the connectivity and stereochemistry of the molecule.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.6 - 3.2 | m | 5H | CH₂ (pyrrolidine ring), CH-O |

| ~3.4 | s | 3H | OCH₃ |

| ~2.8 | m | 1H | CH-N |

| ~2.4 | s | 3H | NCH₃ |

| ~2.1 - 1.8 | m | 2H | CH₂ (pyrrolidine ring) |

| 1.46 | s | 9H | C(CH₃)₃ (Boc group) |

Note: The pyrrolidine ring protons are expected to exhibit complex splitting patterns due to diastereotopicity and coupling with adjacent protons.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~154.7 | C=O (Boc) |

| ~80.0 | C(CH₃)₃ (Boc) |

| ~78.0 | CH-O |

| ~60.0 | CH-N |

| ~56.0 | OCH₃ |

| ~50.0 | CH₂-N (pyrrolidine ring) |

| ~45.0 | CH₂-N (pyrrolidine ring) |

| ~36.0 | NCH₃ |

| ~32.0 | CH₂ (pyrrolidine ring) |

| ~28.5 | C(CH₃)₃ (Boc) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) in positive ion mode is a suitable technique. The Boc group is known to be labile under certain mass spectrometry conditions, which can lead to characteristic fragmentation patterns.

Predicted Mass Spectrometry Data

| m/z | Assignment |

| 231.17 | [M+H]⁺ |

| 253.15 | [M+Na]⁺ |

| 175.12 | [M - C₄H₈]⁺ (loss of isobutylene) |

| 131.11 | [M - Boc+H]⁺ |

The fragmentation of the Boc group is a common observation in the mass spectra of Boc-protected compounds.[2]

Experimental Protocol for Characterization

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs should be used. For structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into an ESI-MS instrument via direct infusion or coupled with liquid chromatography. Acquire the spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

Conclusion

This technical guide has outlined a robust and plausible synthetic route for the preparation of this compound, a valuable building block for drug discovery. The proposed multi-step synthesis employs reliable and well-documented chemical reactions. Furthermore, this guide provides the expected characterization data from NMR and mass spectrometry, which are crucial for the verification of the synthesized compound's identity and purity. The detailed experimental protocols serve as a practical resource for researchers in the field of organic and medicinal chemistry.

References

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

- Jagtap, S. V., et al. (2007). Simple and Efficient Synthesis of Substituted 2-Pyrrolidinones, 2-Pyrrolones, and Pyrrolidines from Enaminones of Baylis−Hillman Derivatives of 3-Isoxazolecarbaldehydes. The Journal of Organic Chemistry, 72(15), 5836-5839.

-

ChemistryViews. (2023, October 5). Stereoselective Path to Densely Substituted Pyrrolidines. Retrieved from [Link]

- Read, J. A., et al. (2018).

-

PubChem. (n.d.). N-Boc-pyrrolidine. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000164). Retrieved from [Link]

- Ohashi, T., et al. (1997). Practical synthesis of (3 S, 4 S)-3-methoxy-4-methylaminopyrrolidine. Tetrahedron, 53(29), 10019-10030.

-

Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

BOJNSCI. (n.d.). This compound. Retrieved from [Link]

-

National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

-

International Journal of Chemistry Research. (2021). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. Retrieved from [Link]

-

MDPI. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

-

Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

ResearchGate. (2021, July 16). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved from [Link]

-

PubMed. (2007, December 15). Synthesis and characterization of trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamides of piperazinecyclohexanes as ligands for the melanocortin-4 receptor. Retrieved from [Link]

-

ResearchGate. (n.d.). Investigation of Practical Routes for the Kilogram-Scale Production of cis -3-Methylamino-4-methylpiperidines. Retrieved from [Link]

-

ResearchGate. (n.d.). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. Retrieved from [Link]

Sources

An In-depth Technical Guide to trans-3-Methylamino-1-Boc-4-methoxypyrrolidine (CAS 960316-16-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-3-Methylamino-1-Boc-4-methoxypyrrolidine, with the CAS number 960316-16-9, is a substituted pyrrolidine derivative that has emerged as a valuable building block in the field of medicinal chemistry. Its structural features, including a Boc-protected amine, a secondary methylamino group, and a methoxy substituent on the pyrrolidine ring, make it a versatile intermediate for the synthesis of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic approach, spectroscopic characterization, reactivity, and its application in the development of novel therapeutics, particularly for autoimmune diseases.

Chemical Properties and Structure

The fundamental chemical and physical properties of trans-3-Methylamino-1-Boc-4-methoxypyrrolidine are summarized in the table below. These properties are essential for its handling, characterization, and use in chemical synthesis.

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 960316-16-9 | |

| IUPAC Name | tert-butyl (3S,4S)-3-methoxy-4-(methylamino)pyrrolidine-1-carboxylate | N/A |

| Molecular Formula | C₁₁H₂₂N₂O₃ | N/A |

| Molecular Weight | 230.30 g/mol | N/A |

| Appearance | Not specified (likely an oil or low-melting solid) | Inferred |

| Purity | ≥95% (as commercially available) | N/A |

| Storage | 2-8°C, under inert gas, protected from light | N/A |

The structure of trans-3-Methylamino-1-Boc-4-methoxypyrrolidine is characterized by a pyrrolidine ring with a trans relationship between the methoxy group at the 3-position and the methylamino group at the 4-position. The nitrogen atom of the pyrrolidine ring is protected by a tert-butoxycarbonyl (Boc) group.

A Technical Guide to the Spectral Analysis of trans-3-Methylamino-1-Boc-4-methoxypyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Its Spectroscopic Implications

The structure of trans-3-Methylamino-1-Boc-4-methoxypyrrolidine incorporates several key functional groups that give rise to characteristic signals in various spectroscopic techniques. Understanding these structural features is paramount to interpreting the spectral data.

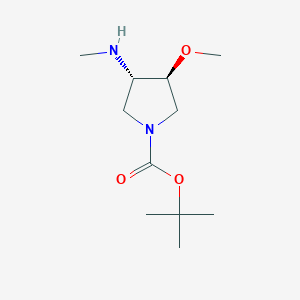

Caption: Molecular structure of this compound highlighting key functional groups.

The pyrrolidine ring forms the core scaffold. The tert-butoxycarbonyl (Boc) group is a bulky protecting group on the ring nitrogen. The key substituents are the methoxy (-OCH₃) group at the 4-position and the methylamino (-NHCH₃) group at the 3-position, arranged in a trans configuration.

Predicted ¹H NMR Spectral Data

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is crucial for elucidating the connectivity of protons within the molecule. The expected chemical shifts (δ) are predicted based on the electronic environment of each proton.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| Boc (-C(CH₃)₃) | ~1.45 | s | 9H | A characteristic singlet for the nine equivalent protons of the tert-butyl group. |

| N-CH₃ | ~2.40 | s | 3H | A singlet for the methyl group attached to the nitrogen. |

| O-CH₃ | ~3.30 | s | 3H | A singlet for the methoxy group protons. |

| Pyrrolidine ring protons (CH₂, CH) | 2.80 - 4.00 | m | 6H | A complex series of multiplets due to the various protons on the pyrrolidine ring. The protons adjacent to the nitrogen and oxygen will be shifted downfield. |

| N-H | Variable | br s | 1H | The chemical shift of the N-H proton is highly dependent on solvent and concentration. It will likely appear as a broad singlet. |

Expertise & Experience in Interpretation: The presence of the electron-withdrawing Boc group and the nitrogen atom in the pyrrolidine ring will cause the ring protons to be deshielded and appear at a lower field. The trans configuration of the methoxy and methylamino groups will influence the coupling constants between the protons on the C3 and C4 carbons of the pyrrolidine ring.

Predicted ¹³C NMR Spectral Data

The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum provides information about the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| Boc (-C (CH₃)₃) | ~28.5 | |

| Boc (-C (CH₃)₃) | ~80.0 | The quaternary carbon of the Boc group. |

| Boc (C =O) | ~154.0 | The carbonyl carbon of the Boc group.[1] |

| N-C H₃ | ~34.0 | |

| O-C H₃ | ~57.0 | |

| Pyrrolidine C2 & C5 | ~50-60 | Carbons adjacent to the ring nitrogen. |

| Pyrrolidine C3 & C4 | ~60-70 | Carbons bearing the methylamino and methoxy groups, respectively. These will be shifted downfield due to the electronegative substituents. |

Authoritative Grounding: The chemical shifts of Boc-protected amines are well-documented. The carbonyl carbon of the Boc group typically resonates around 154 ppm, and the quaternary carbon appears around 80 ppm.[1]

Predicted Infrared (IR) Spectral Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (secondary amine) | 3300 - 3500 | Medium, broad |

| C-H stretch (alkane) | 2850 - 3000 | Strong |

| C=O stretch (carbamate) | ~1690 | Strong |

| C-N stretch (amine) | 1000 - 1250 | Medium |

| C-O stretch (ether) | 1070 - 1150 | Strong |

Trustworthiness of Protocol: To obtain a high-quality IR spectrum, the sample should be thoroughly dried to avoid a broad O-H signal from water, which could obscure the N-H stretch. The spectrum can be acquired using a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

Predicted Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Weight: The molecular weight of this compound (C₁₁H₂₂N₂O₃) is 230.31 g/mol .

-

Expected Molecular Ion Peak [M]⁺: An m/z of 230 should be observed.

-

[M+H]⁺ Peak: In techniques like electrospray ionization (ESI), a prominent peak at m/z 231 is expected.

-

Key Fragmentation Pattern: A characteristic loss of the Boc group is anticipated. This involves the cleavage of the C-O bond, resulting in a fragment ion corresponding to the loss of isobutylene (56 Da) and carbon dioxide (44 Da), or the entire Boc group (100 Da).

Caption: Predicted fragmentation pathway in ESI-MS.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectral data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher for better resolution).

-

¹H NMR Acquisition:

-

Tune and shim the instrument.

-

Acquire a standard one-dimensional ¹H spectrum.

-

Integrate the peaks and determine the chemical shifts relative to a reference standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Reference the chemical shifts to the solvent peak.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat (for liquids): Place a drop of the neat liquid between two KBr or NaCl plates.

-

KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a thin pellet.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the sample in the instrument and acquire the spectrum.

-

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Analyze the resulting spectrum for the molecular ion and characteristic fragment ions.

-

Conclusion

This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectral data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers and drug development professionals can confidently characterize this important synthetic intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in the laboratory.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Practical synthesis of (3 S, 4 S)-3-methoxy-4-methylaminopyrrolidine. ResearchGate. [Link]

-

MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

Sources

A Technical Guide to trans-3-Methylamino-1-Boc-4-methoxypyrrolidine: Structure, Stereochemistry, and Synthetic Strategy

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure in the design of novel therapeutics.[1][2] Its non-planar, three-dimensional nature allows for precise spatial orientation of substituents, making it an ideal framework for engaging with complex biological targets.[3] This guide focuses on a specific, highly functionalized derivative, trans-3-Methylamino-1-Boc-4-methoxypyrrolidine, offering an in-depth analysis of its chemical structure, stereochemical nuances, and a proposed synthetic pathway.

Core Structure and Physicochemical Properties

This compound is a chiral building block featuring a five-membered pyrrolidine ring. Its key structural features include:

-

A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group on the ring nitrogen (N-1) serves as a crucial protecting group, preventing its participation in reactions and allowing for selective functionalization at other positions. This group can be readily removed under acidic conditions.[1]

-

A Secondary Amine: The methylamino group at the C-3 position provides a key nucleophilic handle for further chemical modifications, such as acylation, alkylation, or sulfonylation, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

-

A Methoxy Group: The methoxy substituent at the C-4 position influences the molecule's polarity and can act as a hydrogen bond acceptor, potentially contributing to binding affinity with biological targets.

-

'Trans' Stereochemistry: The substituents at the C-3 and C-4 positions are located on opposite faces of the pyrrolidine ring. This specific stereochemical arrangement is critical for defining the molecule's three-dimensional shape.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₂₂N₂O₃[4] |

| Molecular Weight | 230.31 g/mol [4] |

| Stereochemistry | Two defined stereocenters at C-3 and C-4. The 'trans' configuration refers to the relative orientation of the methylamino and methoxy groups. The absolute configuration can be either (3R,4R) or (3S,4S).[5] |

| Appearance | Typically a solid or oil. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, methanol, and ethyl acetate. |

Elucidation of Stereochemistry

The term "trans" in the name of this compound specifies the relative stereochemistry of the substituents at the C-3 and C-4 positions. In the context of the five-membered pyrrolidine ring, which adopts a non-planar "envelope" or "twist" conformation, the methylamino and methoxy groups are situated on opposite sides of the ring's approximate plane.[6][7]

This diastereomeric relationship gives rise to two possible enantiomers:

-

(3R, 4R)-tert-butyl 3-(methylamino)-4-methoxypyrrolidine-1-carboxylate

-

(3S, 4S)-tert-butyl 3-(methylamino)-4-methoxypyrrolidine-1-carboxylate

The precise control and characterization of this stereochemistry are paramount in drug discovery, as different stereoisomers can exhibit vastly different pharmacological activities and pharmacokinetic profiles.[6] Stereoselective synthetic methods are therefore essential for accessing the desired enantiomerically pure compound.[8]

Strategic Synthesis: A Proposed Pathway

The synthesis of highly substituted pyrrolidines often involves multi-step sequences starting from chiral precursors or employing stereoselective reactions.[8] A plausible and efficient synthetic route to enantiopure this compound can be conceptualized starting from a commercially available chiral starting material, such as Boc-protected trans-4-hydroxy-L-proline.[8]

The following diagram outlines a logical, multi-step synthetic workflow.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Esterification

-

To a solution of Boc-trans-4-hydroxy-L-proline (1.0 eq) in methanol at 0 °C, thionyl chloride (1.2 eq) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 12 hours.

-

The solvent is removed under reduced pressure to yield the methyl ester, which can be used in the next step without further purification.

Step 2: Oxidation

-

The crude methyl ester is dissolved in dichloromethane (DCM).

-

Dess-Martin periodinane (1.5 eq) is added portion-wise at room temperature.

-

The reaction is monitored by TLC. Upon completion, it is quenched with a saturated solution of sodium thiosulfate and sodium bicarbonate.

-

The organic layer is separated, dried over sodium sulfate, and concentrated to give the 4-keto-proline derivative.

Step 3: Reductive Amination

-

The keto-proline derivative is dissolved in methanol, and hydroxylamine hydrochloride (1.5 eq) and sodium cyanoborohydride (1.5 eq) are added.

-

The reaction is stirred at room temperature for 24 hours, maintaining a pH of around 4-5.

-

The mixture is then worked up to isolate the trans-3-amino-4-hydroxy derivative. The trans stereochemistry is often favored in the reduction of such cyclic ketones.

Step 4: N-Methylation

-

The amino-hydroxy intermediate is dissolved in a suitable solvent like 1,2-dichloroethane.

-

Aqueous formaldehyde (37%, 2.0 eq) is added, followed by sodium triacetoxyborohydride (1.5 eq).

-

The reaction is stirred at room temperature until completion, then quenched and extracted to yield the N-methylated product.

Step 5: O-Methylation

-

The N-methylated alcohol is dissolved in a polar aprotic solvent like THF.

-

Sodium hydride (1.2 eq) is added carefully at 0 °C, followed by methyl iodide (1.5 eq).

-

The reaction is stirred until the starting material is consumed.

-

Careful quenching with water and subsequent extraction and purification by column chromatography will yield the final product, this compound.

Applications in Drug Discovery

The pyrrolidine ring system is a prevalent feature in numerous FDA-approved drugs, highlighting its importance as a versatile scaffold.[1][9] The specific substitution pattern of this compound makes it a highly valuable building block for several therapeutic areas:

-

Kinase Inhibitors: The secondary amine can be used to construct complex heterocyclic systems that are often found in the hinge-binding motifs of kinase inhibitors.[1]

-

GPCR Ligands: The chiral nature and defined stereochemistry of the scaffold are ideal for developing selective ligands for G-protein coupled receptors.

-

Antiviral and Antibacterial Agents: The pyrrolidine core is present in many natural and synthetic compounds with antimicrobial and antiviral activity.[3]

The ability to readily functionalize the secondary amine allows for the rapid generation of libraries of analogues, which is a key strategy in lead optimization to improve potency, selectivity, and pharmacokinetic properties.[2]

Conclusion

This compound is a sophisticated chiral building block with significant potential in drug discovery. Its well-defined stereochemistry and multiple points for diversification make it an attractive starting material for the synthesis of novel therapeutic agents. The synthetic strategy outlined in this guide provides a robust framework for accessing this valuable compound, enabling further exploration of its utility in medicinal chemistry programs.

References

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

-

Toste, F. D., & Zhang, L. (2011). Phosphoramidite Gold(I)-Catalyzed Diastereo- and Enantioselective Synthesis of 3,4-Substituted Pyrrolidines. Journal of the American Chemical Society, 133(11), 3821–3823. [Link]

-

Aircada. (n.d.). 3-Amino-4-methoxypyridine. Retrieved from [Link]

-

BOJNSCI. (n.d.). This compound. Retrieved from [Link]

-

ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]

-

Iovine, V., Bissyèdé, X., Prota, A. E., Bargsten, K., & Gademann, K. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937. [Link]

-

Orena, M., Galeazzi, R., Martelli, G., Mobbili, G., & Panagiotaki, M. (2003). A Stereoselective Approach to Both 3,4-trans-Disubstituted Pyrrolidin-2-ones and Pyrrolidines. A Convenient Synthesis of (3R,4R)-4-Benzyl-3-pyrrolidinecarboxylic Acid. HETEROCYCLES, 60(11), 2485. [Link]

-

Shchegravin, E. V., Levina, A. S., & Zabolotnova, E. A. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6599. [Link]

-

Comins, D. L., & Dehghani, A. (1992). Synthesis of enantiopure trans-3,4-disubstituted piperidines. An enantiodivergent synthesis of (+)- and (-)-paroxetine. Journal of the American Chemical Society, 114(26), 10515-10517. [Link]

-

Beilstein Journals. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Retrieved from [Link]

-

Davis, F. A., & Rao, A. (2005). Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B. The Journal of Organic Chemistry, 70(16), 6513–6516. [Link]

- Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.

-

de Laszlo, S. E., Quagliato, D., Stamford, A. W., & Williams, B. E. (1993). Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. Journal of Medicinal Chemistry, 36(21), 3207–3211. [Link]

- Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. labsolu.ca [labsolu.ca]

- 5. Page loading... [guidechem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]

- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. enamine.net [enamine.net]

An In-depth Technical Guide to the Solubility and Stability of trans-3-Methylamino-1-Boc-4-methoxypyrrolidine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of trans-3-Methylamino-1-Boc-4-methoxypyrrolidine, a substituted pyrrolidine derivative with significant potential as a building block in pharmaceutical and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information based on the well-understood physicochemical properties of its constituent functional groups: the tert-butoxycarbonyl (Boc) protecting group, a secondary methylamino group, a methoxy group, and the pyrrolidine core. We present a predictive solubility profile across a range of common laboratory solvents and a detailed assessment of the compound's stability under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic environments. This document is intended for researchers, scientists, and drug development professionals, providing both theoretical grounding and practical, field-proven experimental protocols for in-house validation.

Introduction and Physicochemical Properties

This compound is a chiral, non-natural amino acid derivative. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated to enhance aqueous solubility, modulate pharmacokinetic properties, and serve as a part of a drug's pharmacophore.[1] The substituents on the pyrrolidine ring—a Boc-protected amine, a secondary amine, and a methoxy group—dictate its chemical reactivity, solubility, and stability.

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis.[2][3] Its primary function is to reversibly mask the nucleophilic and basic nature of the amine, preventing unwanted side reactions.[4] The key feature of the Boc group is its stability in basic and nucleophilic conditions, while being readily removable under mild acidic conditions.[4][5][6][7]

Table 1: Physicochemical Properties of this compound (and Related Structures)

| Property | Value (Predicted/Reported) | Source |

| Molecular Formula | C₁₁H₂₂N₂O₃ | - |

| Molecular Weight | 230.31 g/mol | - |

| pKa (Predicted) | 8.85 ± 0.40 (for the amino group of a similar compound) | [8] |

| XLogP3-AA (Predicted for a similar compound) | -0.1 | [8] |

| Topological Polar Surface Area (TPSA) | 64.8 Ų (for a similar compound) | [8] |

| Recommended Storage | 2-8°C, Inert atmosphere, Keep in dark place | [8] |

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing everything from reaction conditions to bioavailability. The solubility of this compound is governed by the interplay of its functional groups.

-

Lipophilic Character: The tert-butyl portion of the Boc group is nonpolar and increases the compound's affinity for organic solvents.[9]

-

Hydrophilic/Polar Character: The secondary methylamino group, the methoxy group, and the carbamate carbonyl oxygen can all act as hydrogen bond acceptors, while the N-H of the methylamino group can act as a hydrogen bond donor. These features contribute to solubility in polar solvents. The pyrrolidine ring itself can enhance aqueous solubility.[1]

Based on these structural features, a qualitative solubility profile can be predicted.

Table 2: Predicted Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble to Moderately Soluble | The polar groups (amine, methoxy, carbamate) can hydrogen bond with the solvent. Solubility in water is expected to be pH-dependent due to the basic methylamino group. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Ethyl Acetate (EtOAc) | Very Soluble | The combination of polar and nonpolar moieties allows for strong interactions with these solvents, which are common in organic synthesis. |

| Nonpolar | Hexanes, Toluene | Sparingly Soluble to Insoluble | The overall polarity of the molecule, dominated by the amine, methoxy, and carbamate groups, limits its solubility in highly nonpolar solvents. |

Experimental Protocol: Kinetic Solubility Determination

This protocol describes a standard method for determining the kinetic solubility of a compound in a buffer solution, often used in early-stage drug discovery.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microplates (polypropylene for compound storage, filter plates for separation)

-

Plate shaker

-

UV-Vis spectrophotometer or HPLC-UV system

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

-

Serial Dilution: In a polypropylene 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 5 mM, 2.5 mM, etc.).

-

Compound Addition: Add 2 µL of each DMSO concentration to a 96-well filter plate. Then, add 98 µL of PBS (pH 7.4) to each well. This results in a 2% DMSO co-solvent concentration.

-

Equilibration: Seal the plate and shake at room temperature for 1.5 to 2 hours to allow the solution to reach equilibrium.

-

Separation: Centrifuge the filter plate to separate any precipitated compound from the saturated solution.

-

Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) by comparing against a standard curve.

-

Data Analysis: The highest concentration at which the compound remains in solution is reported as its kinetic solubility.

Diagram 1: Workflow for Experimental Solubility Determination

Caption: A systematic workflow for conducting a forced degradation study.

Recommendations for Handling and Storage

Based on the predicted stability profile, the following handling and storage procedures are recommended to ensure the integrity of this compound:

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C). [8]* Handling: Avoid contact with strong acids, as this will cleave the Boc protecting group. Use in a well-ventilated area. Solutions should be prepared fresh whenever possible. For longer-term solution storage, use aprotic solvents and store at low temperatures.

Conclusion

This compound is predicted to be a versatile synthetic intermediate with good solubility in common polar aprotic organic solvents and moderate solubility in polar protic solvents. Its primary liability is the acid-sensitive N-Boc group, which dictates its incompatibility with acidic conditions. The compound is expected to be stable under neutral, basic, and mild oxidative conditions at ambient temperatures. For optimal long-term integrity, storage at 2-8°C under an inert atmosphere and protected from light is strongly recommended. The experimental protocols provided herein offer a robust framework for researchers to validate these predicted properties and confidently incorporate this building block into their synthetic and drug discovery programs.

References

- BenchChem. (n.d.). Stability and Storage of N-Boc-Aminomethanol: A Technical Guide.

- Agami, C., Couty, F., & Puchot-Guillot, F. (2002).

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Guidechem. (n.d.). trans-3-Amino-1-Boc-4-methoxypyrrolidine 1001635-01-3 wiki.

- Der Pharma Chemica. (n.d.).

- CymitQuimica. (n.d.). CAS 1001635-01-3: (3S,4S)-3-Amino-4-methoxy-pyrrolidine-1-carboxylic acid tert-butyl ester.

- ChemicalBook. (n.d.). (S)-3-(Boc-amino)pyrrolidine.

- PMC - NIH. (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.

- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.

- Wikipedia. (n.d.). Tert-butyloxycarbonyl protecting group.

- BenchChem. (n.d.). An In-depth Technical Guide to the Tert-Butoxycarbonyl (Boc) Protecting Group.

- Sigma-Aldrich. (n.d.). BOC-ON.

- NIH. (n.d.). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding.

- The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid.

- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development.

- ResearchGate. (n.d.).

- PharmaBlock. (n.d.).

- NIH. (n.d.).

- Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Page loading... [wap.guidechem.com]

- 9. CAS 1001635-01-3: (3S,4S)-3-Amino-4-methoxy-pyrrolidine-1-… [cymitquimica.com]

An In-Depth Technical Guide to the Safe Handling and Application of trans-3-Methylamino-1-Boc-4-methoxypyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical and Physical Identity

trans-3-Methylamino-1-Boc-4-methoxypyrrolidine is a chiral building block frequently utilized in medicinal chemistry. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen allows for selective chemical transformations at the secondary amine.

| Property | Value | Source |

| Chemical Name | tert-butyl (3S,4S)-3-methoxy-4-(methylamino)pyrrolidine-1-carboxylate | [1] |

| CAS Number | 960316-16-9 | [2][3][4][5] |

| Molecular Formula | C₁₁H₂₂N₂O₃ | [2][4] |

| Molecular Weight | 230.308 g/mol | [2] |

| Predicted pKa | 8.85 ± 0.40 | Inferred from related structures |

| Appearance | Not specified; likely a liquid or low-melting solid at room temperature | Inferred from similar compounds |

| Solubility | Expected to be soluble in organic solvents | Inferred from structure |

Section 2: Hazard Identification and Analysis

A formal hazard classification for this specific compound is not established. However, an analysis of its constituent functional groups allows for a presumptive hazard assessment. The primary concerns stem from the basicity and reactivity of the secondary amine and the potential for irritation associated with substituted pyrrolidines.

DOT Diagram: Hazard Profile Synthesis

Caption: Synthesis of potential hazards from the compound's functional groups.

Potential Health Effects:

-

Eye Contact: Based on safety data for similar substituted pyrrolidines and amines, this compound is likely to cause serious eye irritation or burns.[6][7]

-

Skin Contact: Expected to be a skin irritant and may cause burns upon prolonged contact.[7] Harmful if absorbed through the skin.

-

Inhalation: Vapors or mists may be irritating to the respiratory tract.[6]

-

Ingestion: Harmful if swallowed.

Section 3: Stability and Reactivity

The stability and reactivity profile is largely governed by the N-Boc protecting group and the secondary amine.

-

Reactivity: The secondary amine is nucleophilic and will react with acids, acid halides, and other electrophiles.[8] Amines are chemical bases and neutralize acids in exothermic reactions.[8]

-

Chemical Stability: The Boc group is stable to bases and most nucleophiles but is labile under acidic conditions.[9][10][11] The compound is expected to be stable under normal storage conditions.

-

Conditions to Avoid: Avoid strong acids, oxidizing agents, and excessive heat.[6]

-

Incompatible Materials: Strong acids will cleave the Boc group.[1][11] Strong oxidizing agents may react with the amine functionality.

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx). Under acidic conditions, the Boc group will decompose to isobutylene and carbon dioxide.

Section 4: Handling and Storage

Prudent laboratory practices are essential when working with this compound.

Recommended Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][12] Recommended long-term storage is at 2-8°C.[6]

Handling Procedures:

-

Work in a well-ventilated area, preferably a chemical fume hood.[13]

-

Avoid contact with skin, eyes, and clothing.[6]

-

Wash hands thoroughly after handling.[6]

-

Avoid breathing vapors or mist.[12]

-

Keep away from sources of ignition.[6]

-

Ground and bond containers when transferring material.[13][14]

Section 5: Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are critical for minimizing exposure.

Engineering Controls:

-

A properly functioning chemical fume hood is the primary engineering control.[13]

-

An eyewash station and safety shower should be readily accessible.[14]

Personal Protective Equipment (PPE):

| Protection Type | Recommended Equipment | Specifications & Best Practices |

| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield may be required for splash hazards. | Must meet ANSI Z87.1 standards or equivalent (e.g., EN 166).[15][16][17] |

| Skin and Body Protection | Chemical-resistant laboratory coat. | Ensure it is fully buttoned. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Inspect gloves before use. Change gloves frequently and immediately if contaminated.[7][15] |

| Respiratory Protection | Generally not required with adequate engineering controls. If vapors or aerosols are generated, use a NIOSH-approved respirator with an organic vapor cartridge. | A respiratory protection program that meets OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements or European standard EN 149 must be followed.[15][17] |

DOT Diagram: PPE Workflow

Caption: Standard workflow for personal protective equipment usage.

Section 6: First-Aid and Emergency Procedures

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[18]

-

Skin Contact: Remove contaminated clothing and wash skin with soap and water. Seek medical attention if irritation persists.[6]

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[18]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[19][20][21]

-

Specific Hazards: Flammable liquid and vapor may be present. Vapors can travel to a source of ignition and flash back.[22] Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[21]

Accidental Release Measures:

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE. Ensure adequate ventilation and remove all sources of ignition.[6]

-

Environmental Precautions: Prevent entry into drains and waterways.[6]

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[6]

Section 7: Toxicological Information

Specific toxicological data for this compound is not available. The following information is based on the toxicology of its components.

-

Secondary Amines: The health hazards of aliphatic amines are primarily due to their caustic nature.[23] They are often irritants to the skin, eyes, and mucous membranes.[23] Some amines can cause visual disturbances known as glaucopsia (hazy vision and halo perception).

-

Ethers (Methoxy Group): The toxicity of simple ethers is generally low, but they can have anesthetic effects at high concentrations.[23]

-

Pyrrolidine Derivatives: The toxicological properties of many pyrrolidine derivatives have not been fully investigated.[18] However, the base pyrrolidine is harmful if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage.[7]

Given the lack of specific data, this compound should be handled as a potentially hazardous substance with unknown long-term effects.

Section 8: Disposal Considerations

Dispose of this chemical and its container in accordance with all local, state, and federal regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

References

-

The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2002). ResearchGate. Available at: [Link]

-

Pyrrolidine - HAZARD SUMMARY. New Jersey Department of Health. Available at: [Link]

-

MSDS Amine. Resyn Biosciences. Available at: [Link]

-

SAFETY DATA SHEET CLEAN AMINE®. Greenbook.net. Available at: [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

Material Safety Data Sheet - 1-Pyrrolidino-1-cyclopentene, 98%. Cole-Parmer. Available at: [Link]

-

Chemwatch GHS SDS 1922 - Pyrrolidine. Sdfine. Available at: [Link]

-

PYRROLIDINE FOR SYNTHESIS. Loba Chemie. Available at: [Link]

-

Material Safety Data Sheet - Pyrrolidine. Cole-Parmer. Available at: [Link]

-

BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. Available at: [Link]

-

Amine promiscuity and toxicology analysis. PubMed. Available at: [Link]

-

Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]

-

CAS 960316-16-9 C11H22N2O3 this compound 95+%. Howei Pharm. Available at: [Link]

-

This compound. BOJNSCI. Available at: [Link]

-

5.1 Names and Structures for Alcohols, Thiols, Ethers, and Amines. Open Oregon Educational Resources. Available at: [Link]

-

Methyl isocyanate. Wikipedia. Available at: [Link]

-

TETRAHYDRO-1H-PYRAZINO[2,1-A]ISOINDOLYLQUINOLINE COMPOUNDS FOR THE TREATMENT OF AUTOIMMUNE DISEASE. European Patent Office. Available at: [Link]

-

Cylinder Safety. BOC. Available at: [Link]

-

Glycol Ether Toxicology. StatPearls - NCBI Bookshelf. Available at: [Link]

-

How to handle & store your cylinders safely. BOC Gases. Available at: [Link]

Sources

- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. labsolu.ca [labsolu.ca]

- 3. This compound [bojnsci.com]

- 4. labgogo.com [labgogo.com]

- 5. 960316-16-9|(3S,4S)-tert-Butyl 3-methoxy-4-(methylamino)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 6. aksci.com [aksci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. BOC Protection and Deprotection [bzchemicals.com]

- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 12. combi-blocks.com [combi-blocks.com]

- 13. nj.gov [nj.gov]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. lobachemie.com [lobachemie.com]

- 19. AMINES, [CORROSIVE LIQUID] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 20. MIXTURE OF ORGANIC AMINES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 21. assets.greenbook.net [assets.greenbook.net]

- 22. fishersci.com [fishersci.com]

- 23. Appendix I - Hazards Of Functional Groups [ehs.cornell.edu]

The Strategic Utility of trans-3-Methylamino-1-Boc-4-methoxypyrrolidine in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Pyrrolidine Scaffold as a Privileged Structure in Drug Design

In the landscape of contemporary drug discovery, the five-membered pyrrolidine ring stands out as a "privileged scaffold."[1][2] Its prevalence in numerous FDA-approved drugs and biologically active compounds is a testament to its versatile utility.[2] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a thorough exploration of three-dimensional pharmacophore space, a critical factor in achieving potent and selective interactions with biological targets.[1][3] This inherent three-dimensionality, coupled with the potential for multiple stereocenters, enables the creation of molecules with well-defined spatial arrangements of functional groups, leading to optimized binding to the intricate surfaces of proteins like enzymes and receptors.[1]

This guide focuses on a particularly valuable, functionalized building block: ** trans-3-Methylamino-1-Boc-4-methoxypyrrolidine**. We will delve into its chemical properties, strategic applications in medicinal chemistry, and provide detailed protocols for its synthesis and manipulation, underscoring its role as a key intermediate in the development of innovative therapeutics.

Core Building Block: Physicochemical Properties

This compound is a chiral building block that offers medicinal chemists a pre-installed, stereochemically defined 3,4-disubstituted pyrrolidine core. The tert-butoxycarbonyl (Boc) group provides a stable protecting group for the ring nitrogen, allowing for selective functionalization at other positions, while the secondary methylamino and methoxy groups offer vectors for further chemical elaboration or direct interaction with biological targets.

| Property | Value | Source |

| CAS Number | 960316-16-9 | [4] |

| Molecular Formula | C₁₁H₂₂N₂O₃ | [4] |

| Molecular Weight | 230.31 g/mol | [4] |

| Appearance | Not specified (typically an oil or low-melting solid) | N/A |

| Stereochemistry | trans | [1] |

Application in Medicinal Chemistry I: A Key Component of Quinolone-Based Anticancer Agents

One of the most notable applications of the trans-3-amino-4-methoxypyrrolidine scaffold is in the development of potent quinolone-based anticancer agents. The de-protected form of our title building block, (3S,4S)-3-methoxy-4-methylaminopyrrolidine, is a crucial intermediate in the synthesis of Vosaroxin (AG-7352) , a novel quinolone derivative that has been investigated for its antitumor properties.[1][5]

The Role of the Pyrrolidine Moiety in Quinolone Anticancer Activity: A Structure-Activity Relationship (SAR) Perspective

Quinolones, initially developed as antibacterial agents, have been repurposed as anticancer drugs due to their ability to inhibit topoisomerase II, an enzyme vital for DNA replication in rapidly dividing cancer cells.[6][7][8][9][10] Structure-activity relationship (SAR) studies on fluoroquinolones have revealed that modifications at the C-7 position of the quinolone core significantly impact their cytotoxic potency and target selectivity.[6][8]

The introduction of a substituted pyrrolidine ring at the C-7 position has been a particularly fruitful strategy.[6][8] The 3-amino-4-methoxypyrrolidine moiety in Vosaroxin is believed to enhance the drug's interaction with topoisomerase II and DNA, contributing to its potent anticancer activity. The stereochemistry of the substituents on the pyrrolidine ring is often critical for optimal activity, highlighting the importance of using stereochemically pure building blocks.[1] The methylamino group can participate in hydrogen bonding interactions within the enzyme's active site, while the methoxy group can influence the molecule's solubility and metabolic stability.

Application in Medicinal Chemistry II: A Versatile Scaffold for Kinase Inhibitors

The utility of the 3-aminopyrrolidine scaffold extends beyond oncology and into the realm of inflammatory and autoimmune diseases. This structural motif is found in a variety of kinase inhibitors, where it often serves to improve potency, selectivity, and pharmacokinetic properties.[3]

-

Janus Kinase (JAK) Inhibitors: The dysregulation of JAK signaling is implicated in numerous inflammatory and autoimmune disorders.[11] Several JAK inhibitors incorporate substituted pyrrolidine rings to achieve potent and selective inhibition of specific JAK isoforms.[2][11] The pyrrolidine scaffold can provide a rigid framework for the precise positioning of functional groups that interact with the kinase hinge region or other key residues in the ATP-binding site.[11]

-

Bruton's Tyrosine Kinase (Btk) Inhibitors: Btk is a crucial enzyme in B-cell receptor signaling, making it an attractive target for the treatment of B-cell malignancies and autoimmune diseases.[12][13] A number of Btk inhibitors utilize a pyrrolidine-containing linker to connect the core scaffold to a warhead that forms a covalent or reversible bond with a cysteine residue in the active site.[12]

-

Spleen Tyrosine Kinase (SYK) Inhibitors: SYK is another non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells.[14][15][][17][18] Inhibition of SYK is a promising therapeutic strategy for a range of inflammatory and autoimmune conditions. Pyrrolidine-containing molecules have been explored as SYK inhibitors, where the scaffold can contribute to favorable interactions within the kinase domain.[]

Experimental Protocols

The following protocols are representative methods for the key chemical transformations involved in the synthesis and utilization of this compound.

Protocol 1: N-Methylation of a Boc-Protected Secondary Amine

This protocol describes a general procedure for the reductive amination of a Boc-protected secondary amine to introduce a methyl group, a key step in the synthesis of the title building block.

Materials:

-

Boc-protected secondary amine (1.0 equiv)

-

Formaldehyde (37% in H₂O, 1.5 equiv)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 equiv)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Dissolve the Boc-protected secondary amine in DCM or DCE in a round-bottom flask.

-

Add formaldehyde to the solution and stir for 30 minutes at room temperature.

-

Add sodium triacetoxyborohydride portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-methylated product.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Boc-Deprotection under Acidic Conditions

This protocol outlines a standard and reliable method for the removal of the Boc protecting group to liberate the secondary amine of the pyrrolidine ring.

Materials:

-

Boc-protected pyrrolidine derivative (1.0 equiv)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, and other standard laboratory glassware

Procedure:

-

Dissolve the Boc-protected pyrrolidine derivative in DCM in a round-bottom flask and cool to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (typically 20-50% v/v in DCM) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Dissolve the residue in ethyl acetate or DCM and carefully wash with saturated aqueous NaHCO₃ solution to neutralize residual acid.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the de-protected amine. The product may be obtained as a free base or a salt, depending on the workup procedure.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry. Its pre-defined stereochemistry and orthogonal protecting group strategy provide an efficient route to complex, three-dimensional molecules. As demonstrated by its key role in the synthesis of the quinolone anticancer agent Vosaroxin and its relevance to the development of various kinase inhibitors, this scaffold offers a powerful tool for modulating the properties of drug candidates to achieve enhanced potency, selectivity, and favorable pharmacokinetic profiles. The protocols provided herein offer a practical guide for the incorporation of this important structural motif into novel therapeutic agents.

References

-

Diversifying the triquinazine scaffold of a Janus kinase inhibitor. PMC. Retrieved from [Link]

-

Practical synthesis of (3 S,4 S)-3-methoxy-4-methylaminopyrrolidine. ResearchGate. Retrieved from [Link]

-

The most recent updates on the anticancer potential of fluoroquinolones: a mini review. Taylor & Francis Online. Retrieved from [Link]

-

Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents. OUCI. Retrieved from [Link]

-

Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Publishing. Retrieved from [Link]

-

Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Bentham Science. Retrieved from [Link]

-

Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. PubMed. Retrieved from [Link]

-

Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Europe PMC. Retrieved from [Link]

-

Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. PMC. Retrieved from [Link]

-

Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation. ACS Publications. Retrieved from [Link]

-

Discovery of Pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus Kinase (JAK) Inhibitors. ResearchGate. Retrieved from [Link]

-

Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. ACS Publications. Retrieved from [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Retrieved from [Link]

-

Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a pyrrolo[2,3-d]pyrimidine scaffold. PubMed. Retrieved from [Link]

-

Discovery of Reversible, Noncovalent Bruton's Tyrosine Kinase Inhibitors Targeting BTK C481S Mutation. PubMed. Retrieved from [Link]

-

Crystal Structures of Spleen Tyrosine Kinase in Complex with Two Novel 4-Aminopyrido[4,3-d] Pyrimidine Derivative Inhibitors. NIH. Retrieved from [Link]

-

SYK-specific tyrosine kinase inhibitors: Low Research Lab. Purdue Chemistry. Retrieved from [Link]

-

SNS-595;Vosaroxin;AG 7352. PubChem. Retrieved from [Link]

- WO2017079765A1 - Treatment of osteoarthritis. Google Patents.

- US8207352B2 - Process for the manufacture of enantiomerically pure antifungal azoles as ravuconazole and isavuconazole. Google Patents.

-

Structure activity relationship studies on Amb639752: toward the identification of a common pharmacophoric structure for DGKα inhibitors. NIH. Retrieved from [Link]

-

Extended structure-activity relationship studies of the[1][8][11]oxadiazolo[3,4-b]pyrazine-containing colistin adjuvants. PubMed. Retrieved from [Link]

-

Structure-activity relationships in aminocyclopentitol glycosidase inhibitors. PubMed. Retrieved from [Link]

-

Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1. PMC. Retrieved from [Link]

-

Structure-activity relationships in a series of auranofin analogues showing remarkable antiproliferative properties. ResearchGate. Retrieved from [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Retrieved from [Link]

-

Compositions and methods for delivery of biomacromolecule agents. PubChem. Retrieved from [Link]

-

Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. PubMed. Retrieved from [Link]

- US8987352B1 - Phase separated self-healing polymer coatings. Google Patents.

- US10059601B1 - Synthesis of silver nanoparticles from abelmoschus esculentus extract. Google Patents.

-

This compound. BOJNSCI. Retrieved from [Link]

-

Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Preprints.org. Retrieved from [Link]

-

Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation. PMC. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. This compound [bojnsci.com]

- 5. SNS-595;Vosaroxin;AG 7352 | C18H19N5O4S | CID 18969086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents [ouci.dntb.gov.ua]

- 8. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diversifying the triquinazine scaffold of a Janus kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a pyrrolo[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Crystal Structures of Spleen Tyrosine Kinase in Complex with Two Novel 4-Aminopyrido[4,3-d] Pyrimidine Derivative Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SYK-specific tyrosine kinase inhibitors: Low Research Lab: Purdue Chemistry [chem.purdue.edu]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Syk Inhibitor [sigmaaldrich.com]

A Prospective Analysis of the Potential Biological Activities of trans-3-Methylamino-1-Boc-4-methoxypyrrolidine: A Technical Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Executive Summary

The pyrrolidine ring is a cornerstone of modern medicinal chemistry, serving as a versatile, sp³-rich scaffold in numerous FDA-approved therapeutics.[1] Its non-planar structure allows for a thorough exploration of pharmacophore space, making it a privileged motif in drug design.[2][3] This guide focuses on trans-3-Methylamino-1-Boc-4-methoxypyrrolidine, a specific disubstituted pyrrolidine. While direct biological activity data for this compound is not publicly available, its structural features suggest significant, unexplored potential. This document provides a prospective analysis, grounded in established principles of medicinal chemistry, to hypothesize potential biological activities and outlines a comprehensive, multi-phase research program to investigate them. We will deconstruct the molecule's key structural components, propose high-probability biological targets by analogy to related compounds, and provide detailed, actionable protocols for in silico and in vitro validation. This guide is intended for researchers, chemists, and drug development professionals seeking to unlock the therapeutic potential of novel chemical entities.

The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry

The five-membered nitrogen heterocycle, pyrrolidine, is one of the most frequently utilized scaffolds in pharmaceutical science.[1] Its prevalence is not coincidental but is rooted in a combination of advantageous physicochemical and structural properties:

-

Three-Dimensionality: Unlike flat aromatic rings, the sp³-hybridized carbons of the pyrrolidine ring create a puckered, non-planar structure. This "pseudorotation" provides enhanced three-dimensional coverage, which is often crucial for specific, high-affinity interactions with complex biological targets like enzymes and receptors.[1][2]

-

Stereochemical Richness: The carbons of the pyrrolidine ring can be stereogenic centers. The spatial orientation of substituents can lead to vastly different biological profiles, as enantiomers or diastereomers may exhibit unique binding modes to enantioselective proteins.[3]

-

Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor, and when protonated, a hydrogen bond donor. This feature, combined with the overall polarity of the ring, can enhance aqueous solubility and improve the pharmacokinetic profile of a drug candidate.[4][5]

-

Synthetic Tractability: A vast body of chemical literature describes robust methods for the synthesis and functionalization of the pyrrolidine ring, making it an accessible building block for creating diverse chemical libraries.[1][6]

These factors have led to the incorporation of the pyrrolidine motif in drugs targeting a wide array of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.[7]

Structural Deconstruction and Analysis

To hypothesize potential activities, we must first analyze the key features of this compound.

-

trans-3,4-Disubstitution: The trans configuration of the methylamino and methoxy groups defines a specific spatial relationship. This stereochemistry is critical, as it will dictate how the molecule presents its functional groups to a potential binding pocket.

-

C3-Methylamino Group: This secondary amine is a key functional group. It can serve as both a hydrogen bond donor and acceptor. Its basicity makes it a potential site for salt formation, which can be leveraged to improve solubility and bioavailability.

-

C4-Methoxy Group: The methoxy group is a hydrogen bond acceptor. Its presence also adds a degree of lipophilicity and can influence the puckering of the pyrrolidine ring, thereby affecting the overall conformation of the molecule.

-

N1-Boc Group: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group commonly used in organic synthesis to temporarily mask the reactivity of the pyrrolidine nitrogen.[8][9] Its presence has two major implications for biological activity:

-

As a Prodrug/Intermediate: The molecule as provided is likely a synthetic intermediate. Its primary biological relevance will likely be realized after the removal (deprotection) of the Boc group to reveal the secondary amine at the N-1 position.[10][11]

-

Direct Activity: While less common, the intact Boc-protected molecule could possess activity if the bulky, lipophilic Boc group contributes favorably to binding at a specific target site. However, the lability of the Boc group in acidic environments (such as the stomach) means it could be cleaved in vivo.

-

Given these features, our primary hypothesis is that the biologically active species is the deprotected form of the molecule.

Hypothesis Generation: Potential Biological Targets

Based on the structural analysis and literature precedents for similarly substituted pyrrolidines, we can propose several high-priority target classes for investigation.

Hypothesis A: CNS-Active Agent targeting Glycine Transporter 1 (GlyT1)

A series of 3,4-disubstituted pyrrolidine sulfonamides have been developed as potent and selective inhibitors of Glycine Transporter 1 (GlyT1).[12] These inhibitors are being investigated for treating schizophrenia and other disorders associated with NMDA receptor hypofunction. The core pyrrolidine scaffold with substituents at the 3 and 4 positions is a key pharmacophore for this target class. The deprotected form of our subject molecule, bearing a methylamino and a methoxy group, could potentially fit within the GlyT1 binding site and modulate its function.

Hypothesis B: Antimicrobial Agent

Pyrrolidine derivatives have been reported to exhibit a wide range of antimicrobial activities, including antibacterial and antifungal effects.[7][13] For instance, 3,4-disubstituted pyrrolidinesulfonamides have been established as potent antibacterial and antifungal agents.[13] The mechanism often involves the inhibition of essential bacterial enzymes, such as DNA gyrase.[7] The specific substitution pattern of our molecule could confer activity against a panel of clinically relevant microbes.

Hypothesis C: Dipeptidyl Peptidase-IV (DPP-IV) Inhibitor